molecular formula C6H10O4 B1294975 2-Ethylbutanedioic acid CAS No. 636-48-6

2-Ethylbutanedioic acid

Cat. No. B1294975
CAS RN: 636-48-6
M. Wt: 146.14 g/mol
InChI Key: RVHOBHMAPRVOLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Ethylbutanedioic acid is C6H10O4 . Its molecular weight is 146.14 . The InChI code is 1S/C6H10O4/c1-2-4 (6 (9)10)3-5 (7)8/h4H,2-3H2,1H3, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

2-Ethylbutanedioic acid is a powder at room temperature . It has a melting point of 96-97 degrees Celsius .

Scientific Research Applications

Solvent Effects in Reactive Extraction

Seyhan Günyeli, H. Uslu, and Ş. Kırbaslar (2014) investigated the extraction of 2-methylidenebutanedioic acid using N-methyl-N,N-dioctyloctan-1-ammonium chloride (Aliquat 336) with various diluents. They found the maximum distribution coefficient with octan-1-ol, showcasing its high extraction efficiency (Günyeli, Uslu, & Kırbaslar, 2014).

Biological Production and Metabolic Engineering

Zhongxue Dai et al. (2018) highlighted the biological production of malic acid (2-hydroxybutanedioic acid) using metabolic engineering of model strains. This research underscores its significance as a precursor in various industries and the focus on sustainable production methods (Dai et al., 2018).

Aroma Modulation in Wine

Marine Gammacurta et al. (2018) studied ethyl 2-hydroxy-3-methylbutanoate in wines, investigating its chemical and sensory characteristics. Their research provides insights into the compound's role in wine aroma, though it was found not to significantly impact fruity aroma (Gammacurta et al., 2018).

Biosynthesis in Fruit Aroma

D. Rowan et al. (1996) explored the biosynthesis of 2-methylbutanoate esters, crucial for fruit aroma, in apples. They used deuterium-labeled substrates to understand the origins and interconversions of these esters, contributing to our knowledge of fruit aroma biosynthesis (Rowan et al., 1996).

Itaconic Acid Production in Microorganisms

Meilin Zhao et al. (2018) reviewed the biosynthesis pathways of itaconic acid (2-methylidenebutanedioic acid) in fungi and its production through metabolic engineering. This research is vital for understanding the production of itaconic acid, a valuable precursor for polymers and chemicals (Zhao et al., 2018).

Safety And Hazards

The safety information for 2-Ethylbutanedioic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-ethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOBHMAPRVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979815
Record name 2-Ethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbutanedioic acid

CAS RN

636-48-6
Record name 2-Ethylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AL Wilkins, Y Lu - Journal of Agricultural and Food Chemistry, 1995 - ACS Publications
… Other oxygenated dicarboxylic acids, including 2-hydroxy-2-ethylbutanedioic acid (peak 8), 2-hydroxy-2isopropylbutanedioic acid (peak 11), 3-hydroxy-3-methylpentanedioic acid (peak …
Number of citations: 72 pubs.acs.org
S Azam, AA D'Souza, PB Wyatt - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… temperature, leading to (R)-2-ethylbutanedioic acid lOc, which had a specific rotation equal and opposite to that previously reported for (S)-2-ethylbutanedioic acid.' Cleavage of the …
Number of citations: 19 pubs.rsc.org
L Remusat, S Derenne, F Robert - Geochimica et Cosmochimica Acta, 2005 - Elsevier
Ruthenium tetroxide oxidation was used to examine the macromolecular insoluble organic matter (IOM) from the Orgueil and Murchison meteorites and especially to characterize the …
Number of citations: 95 www.sciencedirect.com
JB Pedley - 1994 - books.google.com
A search for the enthalpy of formation of a particular compound can be a difficult task. So it is of great benefit that the values be collected together in one comprehensive compilation. …
Number of citations: 906 books.google.com
SRA Cove, JB Pedley - Physical Property Prediction in Organic Chemistry …, 1988 - Springer
Thermochemical data has been collected, processed and assessed at the University of Sussex over a period of years. Particular emphasis has been placed on standard enthalpies of …
Number of citations: 2 link.springer.com
L Remusat - 2005 - pastel.archives-ouvertes.fr
Les chondrites carbonées peuvent contenir jusqu'à 4% en masse de carbone, principalement présent sous la forme d'une fraction organique insoluble (MOI) enrichie en deutérium par …
Number of citations: 4 pastel.archives-ouvertes.fr
ER Thomas - 2023 - researchcommons.waikato.ac.nz
New Zealand hosts a variety of monofloral honeys with distinct aromas and flavours. These sensory properties are determined by the volatile organic compounds present in the honey, …
Number of citations: 0 researchcommons.waikato.ac.nz
SL Kocharov, HA Panosyan, IA Jaghatspanyan… - Pharmaceutical …, 2023 - Springer
… From 2-methyl-2-ethylbutanedioic acid and 4-amino-N-(1.3-thiazol-2-yl)… From 2-methyl-2-ethylbutanedioic acid and 4-amino-N-(5-ethyl-1.3,4-thiadiazol-2-yl)benzenesulfonamide. C 17 …
Number of citations: 0 link.springer.com
A Salmon, D Dalmazzone - Journal of physical and chemical reference …, 2006 - pubs.aip.org
A predictive method, based on Benson’s group additivity technique, is developed for calculating the enthalpy of formation in the solid phase, at 298.15 K , of carbon-hydrogen …
Number of citations: 45 pubs.aip.org

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